molecular formula C18H26N4OS B2772814 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-hexylthiourea CAS No. 21487-32-1

1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-hexylthiourea

Cat. No. B2772814
CAS RN: 21487-32-1
M. Wt: 346.49
InChI Key: RALXHWDGGVSJGS-UHFFFAOYSA-N
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Description

“1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-hexylthiourea” is a chemical compound with the linear formula C18H18N4OS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . Interaction energy calculations were conducted to find the type of interaction energy prominent in stabilizing supramolecular assembly .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 338.434 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis in Heterocyclic Chemistry

1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-hexylthiourea is used as a key intermediate in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, demonstrating its versatility in heterocyclic chemistry (Fadda et al., 2012).

Role in Anticancer Research

This compound has also been explored for its potential in anticancer applications. In one study, derivatives of this compound showed promising anticancer activity against a human tumor breast cancer cell line MCF7, highlighting its potential therapeutic applications (Ghorab et al., 2014).

Antibacterial Properties

There is significant interest in the antibacterial properties of derivatives of this compound. A range of Schiff bases containing 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) showed moderate to good antibacterial activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents (Asiri & Khan, 2010).

Structural and Molecular Studies

The compound and its derivatives have been subjects of extensive structural and molecular studies. For example, X-ray structure characterization and DFT calculations of antipyrine derivatives containing this compound provide insights into their molecular interactions and stability (Saeed et al., 2020).

Biological Activities and Applications

Its derivatives exhibit a range of biological activities, including analgesic, antibacterial, and anti-inflammatory effects. These properties have been explored in various studies, making it a compound of interest in pharmacological and clinical research (Narayana et al., 2016).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-hexylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4OS/c1-4-5-6-10-13-19-18(24)20-16-14(2)21(3)22(17(16)23)15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13H2,1-3H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALXHWDGGVSJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=S)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-hexylthiourea

Citations

For This Compound
2
Citations
HK Fun, CK Quah, PS Nayak, B Narayana… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C20H21N3O2S, the 2, 3-dihydro-1H-pyrazole ring is nearly planar (rms deviation= 0.023 Å) and forms dihedral angles of 16.96 (6) and 38.93 (6)° with the benzene and phenyl rings, respectively. The dihedral angle between the benzene and phenyl rings is 55.54 (6)°. The molecular conformation is consolidated by an intramolecular C—H⋯ O hydrogen bond, which forms an S (6) ring. In the crystal, inversion dimers linked by pairs of N—H⋯ Op (p= pyrazole) hydrogen bonds generate R22 (10) loops. The dimers are …
Number of citations: 10 scripts.iucr.org
A Chitradevi, S Athimoolam, B Sridhar… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title salt, C11H14N3O+· C7H5O3−, the phenyl ring of the cation is oriented at an angle of 67.0 (1)° with respect to the five-membered pyrazolone ring. The carboxylate plane of the anion is twisted out from the plane of the aromatic ring at an angle of 13.7 (3)°. In the crystal, the cations form hydrogen-bonded dimers with an R22 (10) ring motif. The salicylate anion has an intramolecular O—H⋯ O hydrogen bond.
Number of citations: 10 scripts.iucr.org

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